Product packaging for Cyclopentanone-tert-butyl imine(Cat. No.:)

Cyclopentanone-tert-butyl imine

Cat. No.: B8407117
M. Wt: 139.24 g/mol
InChI Key: INYNTAFIVXSPLB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cyclopentanone-tert-butyl imine (C9H17N) is a specialist chemical building block utilized in organic synthesis and pharmaceutical research. As an imine, or Schiff base, this compound is formed through the acid-catalyzed condensation of cyclopentanone and tert-butylamine, with water removal driving the reaction to completion . Imines are versatile intermediates in synthetic chemistry, frequently employed in the formation of carbon-nitrogen bonds and serving as precursors in the synthesis of more complex nitrogen-containing compounds . The tert-butyl group introduces significant steric hindrance, which can influence the compound's reactivity and stability, making it valuable for studying steric effects in reaction pathways and for directing stereoselective transformations. The cyclopentanone ring provides a conformationally constrained scaffold that is prevalent in various biologically active molecules. This compound is strictly for research applications and is not intended for diagnostic or therapeutic uses. For laboratory use only. Not for human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H17N B8407117 Cyclopentanone-tert-butyl imine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H17N

Molecular Weight

139.24 g/mol

IUPAC Name

N-tert-butylcyclopentanimine

InChI

InChI=1S/C9H17N/c1-9(2,3)10-8-6-4-5-7-8/h4-7H2,1-3H3

InChI Key

INYNTAFIVXSPLB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)N=C1CCCC1

Origin of Product

United States

Synthetic Methodologies for Cyclopentanone Tert Butyl Imine and Analogous Systems

Direct Condensation Approaches to Cyclopentanone (B42830) Imine Derivatives

The direct reaction between a ketone, such as cyclopentanone, and a primary amine like tert-butylamine (B42293) is a fundamental method for forming imines. operachem.com However, the formation of the carbon-nitrogen double bond is an equilibrium process, and the presence of the water byproduct can drive the reaction backward, hydrolyzing the imine back to its starting materials. libretexts.orgnih.gov Therefore, the success of the synthesis hinges on effectively managing the reaction conditions to favor the formation of the cyclopentanone-tert-butyl imine product.

Optimizing reaction conditions is crucial for maximizing the yield and purity of the resulting imine. Several factors, including temperature, pH, solvent, and the concentration of reactants, significantly influence the reaction's speed and outcome. numberanalytics.com For instance, the reaction rate is generally highest at a slightly acidic pH of around 4.5 to 5. libretexts.orgyoutube.com At lower pH values, the amine becomes protonated and non-nucleophilic, while at higher pH, the removal of the hydroxyl group from the intermediate is hindered. libretexts.org

The most critical aspect of driving the condensation reaction forward is the continuous removal of water as it forms. youtube.com Several laboratory techniques are commonly employed to achieve this dehydration.

Azeotropic distillation using a Dean-Stark apparatus is a widely used and effective method for removing water during imine synthesis. walisongo.ac.idacs.orgpsu.edu The reaction is conducted in a solvent, such as toluene, that forms a low-boiling azeotrope with water. researchgate.net As the mixture is heated, the azeotrope distills and is collected in the trap, allowing the water to be physically separated while the solvent returns to the reaction flask. operachem.comwalisongo.ac.id This continuous removal of water effectively shifts the reaction equilibrium towards the formation of the imine product. walisongo.ac.id The progress of the reaction can be visually monitored by the amount of water collected in the apparatus. acs.orgpsu.edu

Hygroscopic salts, such as anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄), can be added directly to the reaction mixture to act as in-situ dehydrating agents. youtube.comoperachem.com These salts sequester the water produced during the reaction, preventing the reverse hydrolysis of the imine. nih.gov Magnesium sulfate is generally considered a more efficient drying agent than sodium sulfate. nih.gov However, the choice of drying agent must be considered carefully as their properties can influence the reaction.

Drying AgentEffectivenessConsiderations
Magnesium Sulfate (MgSO₄) HighMore effective at water removal. nih.gov
Sodium Sulfate (Na₂SO₄) ModerateLess effective but can be suitable for certain applications. nih.gov

Molecular sieves are porous crystalline aluminosilicates that can selectively adsorb small molecules like water. sigmaaldrich.com They are highly effective dehydrating agents that can be added directly to the reaction. operachem.comresearchgate.net For imine synthesis, 3Å or 4Å molecular sieves are commonly used, as their pore sizes are suitable for trapping water while excluding the larger reactant and product molecules. researchgate.net It is important that the sieves are properly activated by heating before use to ensure their water-adsorbing capacity. nih.govacs.org Studies have shown that the activation method can be crucial for reproducibility and reaction efficiency. nih.govacs.org

While imine formation can proceed without a catalyst, the reaction rate is often significantly increased by the presence of an acid or, less commonly, a base. operachem.comnumberanalytics.com

Acid Catalysis Acid catalysts work by protonating the carbonyl oxygen of the ketone, making the carbonyl carbon more electrophilic and susceptible to attack by the amine. operachem.comyoutube.com Both Brønsted acids (e.g., p-toluenesulfonic acid, acetic acid) and Lewis acids (e.g., titanium(IV) chloride, zinc chloride) can be used. operachem.comnih.gov The amount of acid catalyst must be carefully controlled; too much acid can protonate the amine reactant, rendering it non-nucleophilic and halting the reaction. libretexts.org

Lewis Acid Promoters Lewis acids like titanium(IV) chloride (TiCl₄) are particularly effective for the synthesis of sterically hindered imines. TiCl₄ can act as both a Lewis acid to activate the ketone and as a dehydrating agent, reacting with the water produced. nih.gov Other Lewis acids, such as B(C₆F₅)₃, have also been shown to catalyze the hydrogenation of imines, demonstrating their utility in related transformations. rsc.org

Catalyst TypeExample(s)Function
Brønsted Acid p-Toluenesulfonic acid (p-TsOH), Acetic acidProtonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon. operachem.com
Lewis Acid Titanium(IV) chloride (TiCl₄), Zinc chloride (ZnCl₂), B(C₆F₅)₃Activates the ketone and can also act as a dehydrating agent. nih.govrsc.org

Optimization of Reaction Conditions for Imine Formation

Catalytic Promoters in Imine Synthesis
Acid Catalysis (Brønsted and Lewis Acids)

Both Brønsted and Lewis acids are effective catalysts for imine formation. The reaction mechanism under acidic conditions generally involves the protonation of the carbonyl oxygen of the aldehyde or ketone, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the primary amine. libretexts.orgyoutube.com This is followed by a series of proton transfer steps and the elimination of a water molecule to yield the imine. libretexts.orgmasterorganicchemistry.comyoutube.com

Brønsted Acids: Simple Brønsted acids such as phenyl phosphinic acid and trifluoromethanesulfonimide have demonstrated efficacy in catalyzing the addition of amide nucleophiles to imines. nih.gov In the context of imine formation, the acid protonates the carbonyl oxygen, activating the ketone for attack by the amine. youtube.com The water produced during the reaction can form carbonic acid with CO2, which in turn can accelerate the reaction, a principle utilized in autocatalytic green synthesis approaches. chemistryviews.org

Lewis Acids: Lewis acids, such as scandium(III) triflate and indium(III) chloride, can also promote imine formation by coordinating to the carbonyl oxygen, thereby activating the electrophile. nih.govpsu.edu This activation enhances the rate of the desired condensation reaction. psu.edu In some cases, Lewis acids are used in conjunction with other catalysts in bifunctional systems to achieve high enantioselectivity in related reactions. psu.edu For instance, the combination of an achiral Lewis acid with a chiral nucleophile can catalyze highly enantioselective cycloaddition reactions involving imines. psu.edu However, it's important to note that the presence of a Lewis acid can sometimes lead to side reactions, such as the hydrolysis of the preformed imine back to its starting materials. nih.gov

Base Catalysis

While acid catalysis is more common for this specific transformation, base-catalyzed methods are also employed in imine synthesis, particularly in the ketonic decarboxylation of dicarboxylic acids to form cyclic ketones like cyclopentanone. organic-chemistry.org For instance, catalytic amounts of weak bases like sodium carbonate can selectively facilitate the conversion of adipic acid to cyclopentanone. organic-chemistry.org In the synthesis of cyclopentanone itself, barium hydroxide (B78521) has been used as a catalyst in the thermal decarboxylation of adipic acid. youtube.com

Heterogeneous Catalysis (e.g., Amberlyst® 15)

Heterogeneous catalysts offer significant advantages in terms of ease of separation, reusability, and often milder reaction conditions, aligning with the principles of green chemistry. peerj.comum.edu.mtum.edu.mt Amberlyst® 15, a macroreticular polystyrene-based ion-exchange resin with sulfonic acid groups, has emerged as a highly effective and versatile heterogeneous acid catalyst for imine synthesis. peerj.comum.edu.mtum.edu.mtresearchgate.net

Studies have shown that Amberlyst® 15 can facilitate the condensation of various aldehydes and ketones with primary amines to produce imines in excellent yields and short reaction times, often under solvent-free (neat) conditions at room temperature. peerj.comresearchgate.net Its beaded morphology allows for simple filtration to separate it from the reaction mixture, and it can be reused multiple times with minimal loss of activity. peerj.com The catalytic activity of Amberlyst® 15 is attributed to its acidic sulfonic acid moieties, which protonate the carbonyl oxygen, thereby activating it for nucleophilic attack by the amine, similar to homogeneous Brønsted acids. mdpi.com

CatalystSubstratesConditionsYield (%)Reaction Time (h)Reference
Amberlyst® 15Aromatic aldehydes and aliphatic/aromatic aminesNeat, room temperature72-992-4 peerj.comresearchgate.net
Amberlyst® 15Cyclohexanone and cyclohexanamineNeat, room temperatureHighShort peerj.comum.edu.mtum.edu.mt
Solvent Considerations and Green Chemistry Principles in Imine Synthesis

Key green chemistry considerations in imine synthesis include:

Use of Safer Solvents: Efforts have been made to replace hazardous solvents like dichloromethane (B109758) with greener alternatives. acs.org For example, methyl t-butyl ether has been shown to be a viable and slightly greener solvent for some imine condensation reactions, offering comparable or even better yields in many cases. acs.org Water has also been explored as an eco-friendly solvent, with sonication used to enhance reaction rates and efficiency. digitellinc.com

Solvent-Free Conditions: Performing reactions under neat (solvent-free) conditions, as demonstrated with catalysts like Amberlyst® 15, is a highly effective green approach that minimizes solvent waste. peerj.comresearchgate.net

Energy Efficiency: Employing milder reaction conditions, such as room temperature, reduces energy consumption. peerj.comresearchgate.net

Atom Economy: The condensation reaction for imine formation inherently produces water as the only byproduct, which is a favorable characteristic from an atom economy perspective. masterorganicchemistry.com

Use of Renewable Feedstocks: While not directly addressed in the synthesis of this compound from its immediate precursors, the broader field of green chemistry encourages the use of starting materials derived from renewable sources. researchgate.net

One innovative approach involves the use of supercritical carbon dioxide (sc-CO2) as a traceless, non-toxic, and readily removable solvent and promoter for imine synthesis. chemistryviews.org In this system, the water generated during the reaction can form carbonic acid with CO2, which then autocatalyzes the condensation. chemistryviews.org

Precursor Synthesis and Derivatization for this compound

The properties and applications of this compound can be tailored by modifying its constituent parts: the cyclopentanone ring and the tert-butylamine moiety.

Preparation of Cyclopentanone Substrates with Defined Stereochemistry

The synthesis of chiral cyclopentanones is of great interest as they are valuable building blocks for the asymmetric synthesis of bioactive molecules. nih.govacs.orgulisboa.pt Various methods have been developed to prepare cyclopentanone derivatives with controlled stereochemistry.

These methods include:

Asymmetric Catalysis: Enantioselective and asymmetric syntheses of cyclopentenones can be achieved through various catalytic methods, including Pauson-Khand reactions, Nazarov cyclizations, and organocatalyzed reactions. nih.govacs.orgulisboa.ptresearchgate.net

Chiral Building Blocks: Functionalization of existing chiral building blocks provides another route to stereodefined cyclopentanones. nih.govacs.orgulisboa.pt

Ring Contractions: Chemo- and stereo-selective preparation of cyclopentanone derivatives can be achieved from cyclohexenones using reagents like trimethylstannyl-lithium. rsc.org

Domino Reactions: Rhodium carbene-initiated domino sequences can construct cyclopentanes with multiple stereocenters in high yield and with excellent diastereo- and enantioselectivity. nih.gov

Decarboxylation: Catalytic amounts of weak bases can facilitate the ketonic decarboxylation of adipic acid to cyclopentanone, with retention of stereochemistry at the β-positions. organic-chemistry.org

MethodKey FeaturesReference
Asymmetric CatalysisPauson-Khand, Nazarov, organocatalysis nih.govacs.orgulisboa.pt
Chiral Building BlocksFunctionalization of existing chiral molecules nih.govacs.orgulisboa.pt
Ring ContractionFrom cyclohexenones using trimethylstannyl-lithium rsc.org
Domino ReactionRhodium carbene-initiated cascade nih.gov
DecarboxylationBase-catalyzed decarboxylation of adipic acid organic-chemistry.org

Introduction of the tert-Butylamine Moiety

The tert-butylamine group is typically introduced through the direct condensation of tert-butylamine with the cyclopentanone substrate. However, the reactivity and handling of tert-butylamine and related amines can be a consideration.

In some synthetic contexts, particularly for the formation of N-methylene-tert-butylamine, the reaction of bulky tert-butylamine with paraformaldehyde has been reported. acs.orgacs.org This reaction can lead to the formation of the desired imine along with its corresponding cyclotrimer, highlighting the influence of the bulky tert-butyl group on the reaction outcome. acs.orgacs.org The use of N-tert-butanesulfinyl imines, formed from the condensation of aldehydes or ketones with tert-butanesulfinamides, is another important strategy in asymmetric synthesis, where the chiral sulfinyl group directs nucleophilic additions to the imine carbon. beilstein-journals.org

Synthesis of N-tert-Butanesulfinyl Imines as Chiral Auxiliaries

N-tert-Butanesulfinyl imines are highly versatile intermediates in the asymmetric synthesis of chiral amines. nih.govacs.org Their utility stems from the N-tert-butanesulfinyl group, which serves multiple crucial functions: it activates the imine for nucleophilic addition, acts as a potent chiral directing group, and is readily cleaved under acidic conditions after the desired transformation. nih.govacs.orgacs.org The synthesis of these chiral auxiliaries is most commonly achieved through the direct condensation of enantiomerically pure tert-butanesulfinamide with a wide array of aldehydes and ketones. nih.govacs.org

The first generally applicable methods for the one-step synthesis of N-tert-butanesulfinyl imines from carbonyl compounds were a significant development, as previous approaches had limitations. acs.orgacs.org For instance, earlier methods were often restricted to non-enolizable nitriles or required the separation of the product from reaction byproducts like menthol. acs.org The direct condensation approach has become the standard due to its efficiency and broad applicability. acs.org

A variety of dehydrating agents and Lewis acids are employed to facilitate the condensation reaction. For the synthesis of N-tert-butanesulfinyl aldimines (from aldehydes), copper(II) sulfate (CuSO₄) is a particularly effective reagent, allowing for high yields with only a slight excess of the aldehyde. acs.orgacs.org Magnesium sulfate (MgSO₄) can also be used, often in combination with a catalytic amount of pyridinium (B92312) p-toluenesulfonate (PPTS). beilstein-journals.orgnih.gov Other reagents reported for aldimine formation include ytterbium(III) triflate (Yb(OTf)₃), cesium carbonate (Cs₂CO₃), and potassium hydrogen sulfate (KHSO₄). nih.gov

For the synthesis of N-tert-butanesulfinyl ketimines (from ketones), titanium(IV) ethoxide (Ti(OEt)₄) is generally the most effective reagent, especially for less reactive or sterically hindered ketones. acs.orgacs.orgbeilstein-journals.org The reaction is typically conducted by heating the ketone and tert-butanesulfinamide with Ti(OEt)₄ in a solvent like tetrahydrofuran (B95107) (THF). beilstein-journals.org For particularly challenging or hindered ketones, the use of titanium(IV) isopropoxide (Ti(O-i-Pr)₄) or Ti(OEt)₄ while actively removing the alcohol byproduct (ethanol or isopropanol) via a nitrogen flow or under vacuum has been shown to dramatically improve reaction rates and yields. beilstein-journals.orgresearchgate.net An environmentally friendly and efficient alternative involves microwave-assisted, solvent-free condensation using Ti(OEt)₄. researchgate.net These methods provide access to a wide range of N-tert-butanesulfinyl ketimines in good yields, typically favoring the E isomer for unsymmetrical ketones. acs.org

The general synthetic routes for N-tert-butanesulfinyl imines from aldehydes and ketones are summarized in the table below.

Table 1: Synthetic Conditions for N-tert-Butanesulfinyl Imines

Carbonyl Substrate Reagent(s) Solvent Conditions Yield Range Reference(s)
Aldehydes CuSO₄ Dichloromethane Room Temperature 81-96% acs.orgbeilstein-journals.org
Aldehydes MgSO₄ / PPTS (cat.) Dichloromethane Not specified High beilstein-journals.orgnih.gov
Unreactive Aldehydes Ti(OEt)₄ or Ti(O-i-Pr)₄ Tetrahydrofuran Not specified ~82% acs.orgacs.org
Ketones Ti(OEt)₄ Tetrahydrofuran 60 °C 77-91% acs.orgacs.orgbeilstein-journals.org
Hindered Ketones Ti(OEt)₄ or Ti(O-i-Pr)₄ Tetrahydrofuran Heat, with N₂ flow or vacuum Improved beilstein-journals.orgresearchgate.net
Aldehydes/Ketones Ti(OEt)₄ Solvent-free Microwave irradiation High researchgate.net

The availability of both enantiomers of tert-butanesulfinamide allows for the synthesis of either enantiomer of the resulting chiral amine product, making N-tert-butanesulfinyl imines a cornerstone of modern asymmetric synthesis. nih.govnih.gov The robustness and versatility of these synthetic methods have enabled the preparation of a diverse library of chiral amines, including those with significant biological activity. nih.govresearchgate.net

Reactivity and Transformation of Cyclopentanone Tert Butyl Imine

Nucleophilic Addition Reactions to the Imine Carbon

The carbon-nitrogen double bond in cyclopentanone-tert-butyl imine is polarized, rendering the imine carbon susceptible to attack by nucleophiles. This reactivity is fundamental to the construction of new carbon-carbon and carbon-heteroatom bonds.

The synthesis of chiral amines is a significant goal in organic chemistry, and the enantioselective addition of nucleophiles to imines is a primary strategy to achieve this. While specific studies on this compound are limited, extensive research on analogous N-tert-butylsulfinyl imines and other ketimines provides a strong basis for understanding its potential in asymmetric synthesis. The tert-butyl group on the nitrogen atom plays a crucial role in directing the stereochemical outcome of these reactions due to its steric bulk.

The asymmetric alkylation and arylation of imines involve the addition of organometallic reagents (e.g., organolithiums, Grignard reagents) or other carbon nucleophiles to the imine carbon. In the context of related N-tert-butanesulfinyl amidines, highly diastereoselective α-alkylation has been demonstrated, leading to enantiomerically enriched amines with both α- and β-stereocenters. nih.gov This suggests that this compound could similarly be a substrate for such transformations, where a chiral auxiliary or catalyst would control the facial selectivity of the nucleophilic attack.

Research on the asymmetric α-alkylation of ketone-derived N,N-dimethylhydrazones has also shown that chiral diamine ligands can induce enantioselectivity, although attempts to improve this have been challenging. nih.gov The direct asymmetric alkylation of ketones has also been explored using engineered enzymes, which can control the formation of specific diastereomers. researchgate.netnuph.edu.ua

Organocatalysis offers a powerful, metal-free approach to enantioselective C-C bond formation. The Mannich reaction, which involves the addition of a carbon nucleophile (like an enolate or enamine) to an imine, is a prominent example. While direct organocatalytic Mannich reactions with this compound are not extensively documented, studies on related systems are informative. For instance, organocatalytic asymmetric Mannich reactions have been developed for cyclic ketimines with aldehydes, yielding products with high enantio- and diastereoselectivities. researchgate.net

Furthermore, the decarboxylative Mannich reaction of β-keto acids with imines, catalyzed by cinchona-derived bifunctional thiourea (B124793) catalysts, provides chiral β-amino ketones in excellent yields. acs.orgbeilstein-journals.org The use of N-Boc-imines in cyclopropenimine-catalyzed Mannich reactions with tert-butyl glycinates has also been shown to be highly efficient and stereoselective. mdpi.com These examples highlight the potential for developing similar organocatalytic Mannich-type reactions for this compound.

Table 1: Examples of Organocatalytic Asymmetric Mannich Reactions of Imines

CatalystImine SubstrateNucleophileDiastereomeric Ratio (dr)Enantiomeric Excess (ee)Yield (%)Reference
Cinchonine-derived thioureaN-sulfonyl aldiminesβ-keto acids-up to 72%up to 96% acs.org
CyclopropenimineN-Boc-aldiminestert-butyl glycinate (B8599266) imine99:194%97% mdpi.com
Cyclohexyldiamine-derived thioureaN-Boc imines3,4-dihydro-2-quinolonesgoodhighhigh beilstein-journals.org

This table presents data from related organocatalytic Mannich reactions to illustrate the potential for this compound.

Transition metal catalysis provides a versatile platform for nucleophilic additions to imines. Copper catalysts, in particular, have been employed in a variety of such transformations. Copper-catalyzed asymmetric addition of olefin-derived nucleophiles to ketones has been reported, demonstrating high stereoselectivity in the formation of alcohols with adjacent stereocenters. nih.gov This methodology could potentially be adapted for imines like this compound.

Copper-catalyzed aza-Michael additions of aromatic amines to α,β-unsaturated olefins also provide a route to β-amino compounds under mild conditions. organic-chemistry.org Additionally, copper-catalyzed multicomponent couplings of imines, acid chlorides, and alkynes offer an efficient synthesis of propargylamides. nih.gov These metal-catalyzed approaches offer a broad scope for the functionalization of the imine bond in this compound.

Table 2: Examples of Copper-Catalyzed Additions to Imines and Related Compounds

Catalyst SystemSubstrateNucleophile/ReagentsStereoselectivityYield (%)Reference
Cu(OAc)₂ / (S,S)-Ph-BPEKetonesEnynes10:1 dr, 98% ee82% nih.gov
CuCl / Phosphine or Imidazolium saltα,β-unsaturated olefinsAromatic amines-up to 99% organic-chemistry.org
CuIIminesAlkynes, Acid Chlorides-General nih.gov

This table showcases data from related copper-catalyzed reactions, indicating the potential for similar transformations with this compound.

The addition of nucleophiles to this compound leads to the formation of a new stereocenter at the former imine carbon, which is now a nitrogen-bearing stereocenter. The stereochemical outcome of this addition is of paramount importance in asymmetric synthesis. The use of chiral N-tert-butanesulfinyl imines has been extensively reviewed as a reliable method for the asymmetric synthesis of a wide array of nitrogen-containing heterocycles and amines. nih.govnumberanalytics.comnih.govresearchgate.net The tert-butanesulfinyl group acts as a powerful chiral auxiliary, directing nucleophilic attack to one face of the imine. After the addition, the auxiliary can be readily cleaved under acidic conditions to reveal the free amine.

While this compound lacks the chiral sulfinyl group, the principles of stereocontrol can be applied through the use of chiral catalysts or reagents. The steric bulk of the tert-butyl group can influence the diastereoselectivity of additions to a prochiral imine that already contains a stereocenter or when a new stereocenter is formed in the presence of another. The synthesis of nitrogen heterocycles can be achieved through tandem reactions involving transimination followed by intramolecular cyclization under sustainable conditions. nih.gov

Enantioselective Nucleophilic Additions to Imine Systems

Reduction Methodologies for Imine Systems

The reduction of the C=N double bond in imines is a fundamental transformation for the synthesis of amines. For this compound, this reduction yields N-tert-butylcyclopentylamine. Several methodologies exist for this purpose, including catalytic hydrogenation and hydride transfer reactions, with asymmetric variants providing access to chiral amines.

Asymmetric Hydrogenation of Imines

Catalytic asymmetric hydrogenation is a powerful method for producing optically active amines from prochiral imines. This process uses a chiral catalyst, typically based on a transition metal like ruthenium, iridium, nickel, or manganese, to deliver hydrogen stereoselectively to one face of the imine. nih.govyoutube.comdicp.ac.cn

Recent advances have introduced earth-abundant manganese catalysts capable of the asymmetric hydrogenation of dialkyl ketimines, achieving high enantioselectivity even when distinguishing between sterically similar alkyl groups. nih.gov Ruthenium complexes containing chiral ligands such as BINAP are also highly effective. rsc.org The choice of catalyst and reaction conditions is crucial for achieving high yield and enantioselectivity.

Catalytic Systems for Asymmetric Hydrogenation of Imines
Catalyst TypeMetal CenterKey FeatureSubstrate ScopeReference
Chiral Pincer ComplexManganese (Mn)Differentiates minimally different alkyl groups on ketimines.Dialkyl ketimines nih.gov
(p-cymene)(BINAP)Cl ComplexRuthenium (Ru)N-heteroaryl directed hydrogenation of vinyl ethers.N-heteroaryl vinyl ethers rsc.org
Ni(OAc)₂/Chiral LigandNickel (Ni)Kinetic resolution of cyclic N-sulfonylimines.[2.2]Paracyclophane-derived imines dicp.ac.cn

Asymmetric Transfer Hydrogenation (ATH)

Asymmetric transfer hydrogenation (ATH) offers a practical alternative to using high-pressure hydrogen gas. In ATH, a hydrogen donor molecule, such as isopropanol (B130326) or formic acid, provides the hydrogen atoms, which are transferred to the imine via a metal catalyst.

A highly effective method for the diastereoselective reduction of N-(tert-butanesulfinyl)ketimines utilizes a ruthenium-catalyzed ATH process. nih.gov Using isopropanol as the hydrogen source and (1S,2R)-1-amino-2-indanol as a ligand for the ruthenium catalyst, a variety of ketimines can be reduced to the corresponding sulfinamides in short reaction times with high diastereoselectivity. nih.gov Subsequent removal of the chiral tert-butanesulfinyl auxiliary yields highly enantiomerically enriched primary amines (up to >99% ee). nih.gov This strategy is particularly effective for ketimines bearing an aryl or heteroaryl group. nih.gov

Reductive Amination Pathways (via Imine Intermediates)

Reductive amination is arguably the most common and direct method for preparing amines from carbonyl compounds. libretexts.org This process involves the initial reaction of a ketone (cyclopentanone) with a primary amine (tert-butylamine) to form the corresponding imine intermediate, this compound, in situ. youtube.commasterorganicchemistry.com

Hydrolysis and Reversal of Imine Formation

The formation of an imine from an aldehyde or ketone is a reversible process. news-medical.net The hydrolysis of this compound represents the reversal of its formation, yielding the parent cyclopentanone (B42830) and tert-butylamine (B42293). This reaction is typically facilitated by the presence of aqueous acid, with the equilibrium being driven towards the ketone and amine by an excess of water. youtube.commasterorganicchemistry.com

The mechanism of acid-catalyzed hydrolysis begins with the protonation of the imine's nitrogen atom. news-medical.netmasterorganicchemistry.com This initial step creates an iminium ion, which enhances the electrophilicity of the carbon atom involved in the double bond. Subsequently, a water molecule acts as a nucleophile and attacks this electrophilic carbon. youtube.com This is followed by a proton transfer from the oxygen atom to the nitrogen atom, forming a carbinolamine intermediate. The nitrogen atom, now part of a better leaving group (an amine), is eliminated. This elimination can be assisted by the lone pair of electrons on the adjacent hydroxyl group, which pushes down to reform the carbonyl group of the ketone. youtube.com A final deprotonation step yields the neutral cyclopentanone.

This compound + H₂O ⇌ Cyclopentanone + tert-Butylamine

The conditions for this reaction generally involve stirring the imine in an aqueous acidic solution. The pH of the solution can influence the reaction rate, with a mildly acidic environment often being optimal for hydrolysis. masterorganicchemistry.com

Imine-Based Multicomponent Reactions (MCRs)

This compound, as a stable imine, is a valuable substrate for various multicomponent reactions (MCRs). These reactions are highly efficient chemical processes where three or more reactants combine in a single step to form a product that incorporates the structural features of each component. The use of a pre-formed imine like this compound can simplify these reactions, often converting a four-component reaction into a more controlled three-component one.

Strecker Synthesis:

The Strecker synthesis is a classic method for producing α-amino acids. wikipedia.org In its typical three-component format, it involves an aldehyde or ketone, ammonia, and hydrogen cyanide. news-medical.net However, a pre-formed imine can be used directly. In this variation, this compound would react with a cyanide source (e.g., hydrogen cyanide or a cyanide salt) to form an α-aminonitrile. masterorganicchemistry.commasterorganicchemistry.com The subsequent hydrolysis of the nitrile group under acidic conditions yields the corresponding α-amino acid. masterorganicchemistry.com This approach allows for the synthesis of an α,α-disubstituted amino acid with a cyclopentyl and a methyl group on the α-carbon, attached to a tert-butylamino group.

Ugi Reaction:

The Ugi reaction is a powerful four-component reaction (U-4CR) that typically involves a ketone, an amine, a carboxylic acid, and an isocyanide to produce α-acylamino amides. beilstein-journals.orgbeilstein-journals.org By using the pre-formed this compound, the reaction can be simplified to a Joullié-Ugi three-component reaction (JU-3CR). nih.gov In this scenario, this compound reacts with a carboxylic acid and an isocyanide. This process provides a direct route to complex peptide-like structures containing a cyclopentyl and a tert-butyl moiety, often with good diastereoselectivity. nih.gov The use of a cyclic imine can introduce conformational constraints into the final product, which is of interest in medicinal chemistry. nih.gov

Mannich Reaction:

The Mannich reaction is a fundamental carbon-carbon bond-forming reaction that involves the aminoalkylation of an acidic proton located on a carbonyl compound. youtube.com The reaction typically uses an aldehyde or ketone, a primary or secondary amine, and another carbonyl compound capable of enolization. youtube.com The initial step is the formation of an iminium ion from the amine and the aldehyde/ketone. youtube.com this compound can be readily converted to its corresponding iminium ion in the presence of an acid. This electrophilic iminium ion then reacts with an enol or enolate generated from another carbonyl compound. The final product is a β-amino carbonyl compound, known as a Mannich base. This reaction is highly versatile for the synthesis of various nitrogen-containing compounds.

Table 1: Overview of Imine-Based Multicomponent Reactions

Reaction NameReactants (using pre-formed imine)Key IntermediateProduct Class
Strecker Synthesis This compound, Cyanide Source (e.g., HCN)α-Aminonitrileα-Amino Acid
Ugi Reaction (JU-3CR) This compound, Carboxylic Acid, IsocyanideNitrilium ion / α-adductα-Acylamino Amide
Mannich Reaction This compound (forms iminium ion), Enolizable Carbonyl CompoundIminium Ionβ-Amino Carbonyl Compound (Mannich Base)

Mechanistic Investigations and Computational Chemistry of Cyclopentanone Tert Butyl Imine Reactivity

Elucidation of Reaction Mechanisms in Imine Formation and Transformation

The formation of an imine from a ketone and a primary amine is a fundamental reaction in organic chemistry. masterorganicchemistry.com For cyclopentanone (B42830) and tert-butylamine (B42293), this transformation requires specific conditions, including acid catalysis and often heat, to drive the reaction by removing the water molecule that is formed. researchgate.net

Stepwise Analysis of Protonation, Nucleophilic Addition, and Elimination Events

The generally accepted mechanism for the acid-catalyzed formation of cyclopentanone-tert-butyl imine from cyclopentanone and tert-butylamine proceeds through a sequence of distinct steps:

Protonation of the Carbonyl Oxygen: The reaction is initiated by the protonation of the carbonyl oxygen of cyclopentanone by an acid catalyst. This step enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. masterorganicchemistry.comyoutube.com

Nucleophilic Addition: The primary amine, tert-butylamine, acts as a nucleophile and attacks the activated carbonyl carbon. masterorganicchemistry.com This results in the formation of a tetrahedral intermediate known as a carbinolamine.

Deprotonation: A base (which can be another molecule of the amine or the solvent) removes a proton from the nitrogen atom of the carbinolamine, yielding a neutral amino alcohol intermediate. youtube.com

Protonation of the Hydroxyl Group: The hydroxyl group of the carbinolamine is then protonated by the acid catalyst. This converts the hydroxyl group into a good leaving group (water). masterorganicchemistry.com

Elimination of Water: The lone pair of electrons on the nitrogen atom facilitates the elimination of a water molecule, leading to the formation of a protonated imine, known as an iminium ion.

Deprotonation: Finally, a base removes the proton from the nitrogen atom to yield the neutral this compound and regenerate the acid catalyst. masterorganicchemistry.com

This entire sequence is often abbreviated as PADPED (Protonation-Addition-Deprotonation-Protonation-Elimination-Deprotonation). masterorganicchemistry.com Each step in this process is reversible, and the reaction is typically driven to completion by removing water as it is formed.

Computational Modeling of Reaction Pathways and Transition States

Computational chemistry provides powerful tools for understanding the intricate details of reaction mechanisms, including the energy landscapes and electronic interactions that are difficult to observe experimentally.

Density Functional Theory (DFT) Studies on Energy Surfaces

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of molecules and predict their reactivity. For imine formation, DFT calculations can model the entire reaction pathway, identifying the energies of reactants, intermediates, transition states, and products. chemrxiv.org

Researchers can use DFT to calculate the Gibbs free energy (ΔG) for key steps, such as the formation of the tetrahedral intermediate and its subsequent dehydration to the imine. chemrxiv.org A negative ΔG indicates a spontaneous process, while a positive ΔG suggests an energetically unfavorable step. By mapping the energy surface, chemists can identify the rate-limiting step of the reaction. For many imine formations, the dehydration of the carbinolamine intermediate is the rate-limiting step. nih.gov

Table 1: Illustrative DFT-Calculated Gibbs Free Energy Changes for Imine Formation This table represents hypothetical energy values for the reaction between cyclopentanone and tert-butylamine, based on trends described in computational studies of similar imine formations. chemrxiv.org

Reaction StepGibbs Free Energy of Activation (ΔG‡) (kcal/mol)Overall Gibbs Free Energy (ΔG) (kcal/mol)
Formation of Tetrahedral Intermediate15.2-4.5
Breakdown of Intermediate to Imine (Dehydration)22.52.1

Note: These values are illustrative and intended to demonstrate the application of DFT in analyzing reaction pathways.

Frontier Molecular Orbital (FMO) Analysis in Imine Reactivity

Frontier Molecular Orbital (FMO) theory simplifies the prediction of reaction outcomes by focusing on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. numberanalytics.com

In the formation of this compound, the key interaction occurs between the HOMO of the nucleophile (tert-butylamine) and the LUMO of the electrophile (protonated cyclopentanone).

HOMO of tert-butylamine: The HOMO of the amine is located on the nitrogen atom's lone pair of electrons.

LUMO of protonated cyclopentanone: Protonation of the carbonyl oxygen significantly lowers the energy of the C=O π* antibonding orbital, which serves as the LUMO. This lower energy LUMO makes the carbonyl carbon more electrophilic and receptive to attack by the amine's HOMO.

The energy gap between the HOMO of the amine and the LUMO of the protonated ketone is a critical factor in determining the reaction rate. A smaller HOMO-LUMO gap generally leads to a faster reaction. FMO analysis is also crucial for understanding cycloaddition reactions and other transformations where the imine itself participates as a reactant. numberanalytics.comimperial.ac.uk

Analysis of Steric and Stereoelectronic Effects on Reaction Outcomes

The structure of the reactants, particularly the steric bulk of their substituents, plays a critical role in determining the stereochemical course of a reaction.

Role of the tert-Butyl Group in Diastereoselectivity and Enantioselectivity

The tert-butyl group is exceptionally bulky and exerts a profound steric influence on the reactivity of the imine. This steric hindrance is a powerful tool for controlling the stereochemical outcome of reactions at the imine carbon.

In nucleophilic additions to imines, especially those involving chiral auxiliaries like N-tert-butanesulfinyl imines, the tert-butyl group directs the incoming nucleophile to the opposite face of the C=N bond. nih.govacs.orgresearchgate.net This is often explained by transition state models where the bulky tert-butyl group orients itself to minimize steric clashes. For instance, in cyclic Zimmerman-Traxler transition states, the tert-butyl group will preferentially occupy an equatorial position, forcing the other substituents into specific orientations and thereby dictating the stereochemistry of the newly formed stereocenter. nih.govbeilstein-journals.org

This principle is directly applicable to reactions of this compound. When a nucleophile attacks the imine carbon, the tert-butyl group will sterically shield one face of the molecule. This forces the nucleophile to approach from the less hindered face, leading to a high degree of diastereoselectivity in the product. While this compound itself is achiral, its derivatives or its use in the presence of chiral catalysts can leverage the steric directing effect of the tert-butyl group to achieve high levels of enantioselectivity. The predictable stereochemical control afforded by the tert-butyl group makes it a valuable feature in asymmetric synthesis. nih.govresearchgate.net

Stereochemical Models for Asymmetric Induction

The stereochemical outcomes of asymmetric reactions involving imines are dictated by the facial selectivity of the nucleophilic attack on the prochiral imine carbon. This selectivity is governed by the steric and electronic properties of the substituents on both the imine and the incoming nucleophile, as well as the nature of the catalyst and reaction conditions. For N-tert-butylcyclopentanimine, the stereochemical control in asymmetric transformations would rely on the effective differentiation of its two prochiral faces. However, a review of the scientific literature reveals a notable lack of specific studies on the asymmetric reactions of this compound and the corresponding stereochemical models.

In the absence of direct research and empirical data for this specific compound, we can extrapolate from general principles of asymmetric induction in imine chemistry. The bulky tert-butyl group on the nitrogen atom and the cyclopentyl ring are the key structural features that would influence the trajectory of a nucleophile.

Theoretically, in a catalyst-controlled asymmetric reaction, a chiral catalyst would bind to the imine, likely through coordination with the nitrogen lone pair. This complexation would create a sterically defined environment around the imine, leading to one face being more accessible to the nucleophile than the other. The bulky tert-butyl group would play a crucial role in the orientation of the imine within the chiral catalyst's binding pocket, thereby influencing the stereochemical outcome.

For substrate-controlled reactions, where a stereocenter might already exist on the cyclopentane (B165970) ring, the directing effect of this existing stereocenter would be paramount. The cyclopentane ring can adopt various conformations (e.g., envelope, twist), and the position of a substituent would create a diastereotopic environment, favoring nucleophilic attack from the less hindered face.

While detailed stereochemical models like the Felkin-Ahn or Cram-chelate models are well-established for nucleophilic additions to chiral carbonyl compounds, and analogous models exist for chiral imines, their specific application to this compound has not been documented. Computational studies, which are instrumental in elucidating reaction mechanisms and transition state geometries for many imine systems, appear to be absent for the title compound.

Due to the lack of published research, it is not possible to present data tables with enantiomeric or diastereomeric excess values for reactions of this compound. The development of stereochemical models for the reactivity of this imine would require dedicated experimental and computational investigation.

Advanced Spectroscopic Characterization and Analytical Techniques for Imine Systems

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural and Mechanistic Analysis

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, including imines. It provides detailed information about the chemical environment, connectivity, and dynamics of atoms within a molecule.

2D NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity

Two-dimensional (2D) NMR experiments are powerful tools for unambiguously assigning the signals observed in 1D spectra and confirming the covalent framework of the molecule. wikipedia.org

COSY (Correlation Spectroscopy): This homonuclear experiment reveals correlations between protons that are coupled to each other, typically through two or three bonds. sdsu.edu For Cyclopentanone-tert-butyl imine, a COSY spectrum would show a cross-peak between the protons on the alpha-carbons (C2/C5) and the protons on the beta-carbons (C3/C4) of the cyclopentyl ring, confirming their adjacency. No correlation would be seen for the singlet of the tert-butyl group, as its protons are isolated from other protons in the molecule. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates protons with the carbons to which they are directly attached (one-bond C-H correlation). wikipedia.org An HSQC spectrum would definitively link the proton signals of the cyclopentyl ring and the tert-butyl group to their corresponding carbon signals in the ¹³C spectrum. For example, the singlet at ~1.2 ppm would show a cross-peak with the carbon signal at ~30 ppm.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over longer ranges (typically two or three bonds). sdsu.edu HMBC is particularly useful for identifying connections involving quaternary carbons, which have no attached protons. In this compound, the protons of the tert-butyl group (~1.2 ppm) would show a correlation to the quaternary carbon of the tert-butyl group (~55 ppm) and, importantly, to the imine carbon (~175 ppm). Likewise, the alpha-protons of the cyclopentyl ring (~2.4 ppm) would show correlations to the imine carbon, confirming the connectivity of the entire C=N bond system.

Dynamic NMR Studies for Conformational Analysis

Dynamic NMR (DNMR) spectroscopy is used to study chemical processes that occur on a timescale comparable to the NMR experiment, such as conformational changes. libretexts.org For this compound, two main dynamic processes could be investigated: the puckering of the cyclopentane (B165970) ring and restricted rotation around the C-N single bond.

At low temperatures, the interconversion between different ring conformations (e.g., envelope, twist) might slow down sufficiently to be observed on the NMR timescale. This would lead to the broadening and eventual splitting of the cyclopentyl proton and carbon signals into separate resonances for the axial and equatorial positions. By analyzing the spectra at various temperatures, the energy barrier (ΔG‡) for the ring inversion can be calculated. Similarly, rotation around the C-N bond might be hindered, leading to distinct NMR signals for the methyl groups of the tert-butyl moiety if the rotation is slow. Variable-temperature NMR studies can quantify the rotational energy barrier. d-nb.info

Mass Spectrometry (MS) for Reaction Monitoring and Intermediate Identification

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is highly sensitive and provides information about the molecular weight and elemental composition of a compound, as well as its structure through fragmentation analysis.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray ionization (ESI) is a soft ionization technique that is well-suited for analyzing compounds like imines, which can be easily protonated to form positive ions. rsc.org In a typical ESI-MS analysis of this compound (C₉H₁₇N, Molecular Weight: 139.24 g/mol ), the primary ion observed would be the protonated molecule [M+H]⁺ at an m/z value of approximately 140.2. The high-resolution mass of this ion can be used to confirm the elemental formula of the compound.

ESI-MS is also an excellent tool for monitoring the progress of the imine formation reaction from cyclopentanone (B42830) and tert-butylamine (B42293). Aliquots can be taken from the reaction mixture over time and analyzed directly. The spectra would show the disappearance of the signal for the protonated tert-butylamine starting material and the appearance and growth of the signal for the protonated imine product [M+H]⁺. This allows for real-time kinetic analysis and optimization of reaction conditions. Furthermore, ESI-MS can help identify transient intermediates, such as the hemiaminal adduct, which would appear as a distinct ion with a mass corresponding to the sum of the reactants. nih.gov

Tandem mass spectrometry (MS/MS) experiments, where the [M+H]⁺ ion is isolated and fragmented, can provide structural confirmation. A characteristic fragmentation pathway for N-tert-butyl imines involves the loss of a neutral isobutene molecule via a McLafferty-type rearrangement, which would result in a significant fragment ion.

Infrared (IR) Spectroscopy for Functional Group Identification and Reaction Progress

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. It is a rapid and effective method for identifying the presence or absence of key functional groups.

The IR spectrum of this compound is dominated by a strong absorption band corresponding to the C=N stretching vibration. This band typically appears in the range of 1640-1690 cm⁻¹. pressbooks.publibretexts.org The spectrum would also show characteristic C-H stretching vibrations for the sp³-hybridized carbons of the alkyl groups at approximately 2850-3000 cm⁻¹.

IR spectroscopy is particularly useful for monitoring the synthesis of the imine. The reaction can be followed by observing the disappearance of the very strong C=O stretching band of the cyclopentanone starting material, which occurs at a distinct and higher frequency (around 1740-1750 cm⁻¹). researchgate.netnist.govchemicalbook.com Simultaneously, the N-H stretching bands of the primary amine starting material (tert-butylamine), typically seen as two peaks in the 3300-3400 cm⁻¹ region, will also disappear as the reaction goes to completion. nih.govresearchgate.net The appearance of the C=N band and the disappearance of the C=O and N-H bands provide clear evidence of the successful imine formation.

Table 2: Key IR Absorption Frequencies for Reaction Monitoring Data sourced from multiple references. pressbooks.pubresearchgate.netnist.govnih.govmsu.edu

CompoundFunctional GroupVibrationTypical Frequency (cm⁻¹)Intensity
Cyclopentanone (Reactant)C=OStretch~1745Strong
tert-Butylamine (Reactant)N-HStretch~3300-3400Medium (2 bands)
This compound (Product)C=NStretch~1665Medium-Strong
This compound (Product)C-H (sp³)Stretch~2850-3000Strong

X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure

X-ray crystallography stands as the definitive analytical method for the unambiguous determination of the three-dimensional arrangement of atoms within a crystalline solid. This technique provides precise information on bond lengths, bond angles, and torsion angles, thereby elucidating the molecule's conformation and configuration in the solid state. For imine systems such as this compound, X-ray diffraction analysis would yield critical insights into its molecular geometry and packing in the crystal lattice.

The fundamental principle of X-ray crystallography involves directing a beam of X-rays onto a single crystal of the compound. The electrons in the atoms of the crystal diffract the X-rays, creating a unique diffraction pattern of spots. The intensities and positions of these spots are recorded and analyzed. Through a mathematical process known as Fourier transformation, this diffraction pattern is converted into a three-dimensional electron density map of the molecule. From this map, the positions of the individual atoms can be determined with high precision.

A crucial aspect of X-ray crystallography, particularly for chiral molecules, is its ability to determine the absolute stereochemistry. This is typically achieved through the anomalous dispersion effect. When the wavelength of the X-rays used is near the absorption edge of a heavier atom in the structure, the scattering factor of that atom becomes a complex number. This leads to small, but measurable, differences in the intensities of Friedel pairs (reflections with indices hkl and -h-k-l). By analyzing these differences, the absolute configuration of a chiral center can be unequivocally assigned. For a molecule like this compound, which is itself achiral, this aspect of the technique would be relevant for any chiral derivatives or if it were co-crystallized with a chiral auxiliary.

The solid-state structure of this compound, as would be revealed by X-ray crystallography, would detail the planarity of the C=N imine bond and the conformation of the cyclopentyl ring. The bulky tert-butyl group would significantly influence the steric environment around the imine nitrogen, affecting bond angles and potentially leading to distortions from idealized geometries. Furthermore, the analysis would describe the intermolecular interactions, such as van der Waals forces, that dictate how the molecules pack together in the crystal. This packing arrangement is fundamental to understanding the macroscopic physical properties of the solid, such as its melting point and density.

While a specific crystallographic study for this compound is not publicly available, the following table represents the type of data that would be obtained from such an analysis. The data presented is hypothetical and serves to illustrate the detailed structural information provided by X-ray crystallography.

Hypothetical Crystallographic Data for this compound

ParameterHypothetical Value
Chemical FormulaC₉H₁₇N
Formula Weight139.24 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.123(4)
b (Å)8.456(2)
c (Å)12.345(5)
α (°)90
β (°)109.87(2)
γ (°)90
Volume (ų)998.7(5)
Z (molecules/unit cell)4
Calculated Density (g/cm³)0.925
C=N Bond Length (Å)1.285(3)
C-N-C Bond Angle (°)121.5(2)

This detailed structural data is invaluable for computational modeling, understanding reactivity, and correlating structure with physical properties.

Applications of Cyclopentanone Tert Butyl Imine in Complex Molecule Synthesis

Role as a Chiral Building Block for Organic Synthesis

The primary application of cyclopentanone-tert-butyl imine in organic synthesis is as a chiral building block. It serves as a robust scaffold for the introduction of stereocenters into a five-membered ring system, a common motif in a vast array of biologically active compounds and natural products. nih.govrsc.org The tert-butanesulfinyl group acts as a powerful chiral auxiliary, which, after guiding a stereoselective transformation, can be easily cleaved under mild acidic conditions to reveal a free primary amine. beilstein-journals.org

The general strategy involves the stereoselective addition of a nucleophile to the imine's carbon-nitrogen double bond. The inherent chirality of the tert-butanesulfinyl group dictates the facial selectivity of this addition, resulting in the formation of a new stereocenter with a predictable configuration. This method provides a reliable route to enantiomerically enriched cyclopentylamines, which are themselves versatile intermediates for further synthetic elaborations.

Table 1: Representative Nucleophilic Addition to this compound

Nucleophile (Nu-)Reagent ExampleProduct TypeStereochemical Outcome
Organolithiumn-BuLiα-Substituted CyclopentylamineHigh Diastereoselectivity
Grignard ReagentPhMgBrα-Aryl CyclopentylamineHigh Diastereoselectivity
EnolateLithium enolate of acetoneβ-Amino KetoneControlled formation of two stereocenters
CyanideTMSCN / Lewis Acidα-Amino NitrileHigh Diastereoselectivity

This approach allows for a remarkable degree of control over the absolute and relative stereochemistry of the target molecule, making it a cornerstone strategy for constructing complex cyclopentanoid structures. nih.gov

Enantioselective Routes to Nitrogen-Containing Heterocycles

The chiral amine products derived from this compound are ideal precursors for the synthesis of a wide variety of nitrogen-containing heterocycles. beilstein-journals.org The cyclopentane (B165970) ring serves as the backbone, and the newly installed chiral amine provides a reactive handle for cyclization reactions.

One common synthetic pathway involves the nucleophilic addition to the imine, followed by the removal of the sulfinyl protecting group to unmask the primary amine. This amine can then undergo intramolecular reactions with other functional groups, previously installed on the nucleophile or the cyclopentane ring, to form heterocyclic systems. This strategy has been successfully employed to synthesize enantiomerically pure pyrrolidines, piperidines, and more complex fused bicyclic systems. The sulfinyl imine methodology ensures that the resulting heterocyclic compounds are obtained with high enantiomeric purity. beilstein-journals.org

Intermediates in the Total Synthesis of Natural Products (e.g., Alkaloids)

The cyclopentane motif is a core structural feature in numerous natural products, including a significant number of alkaloids and prostaglandins. rsc.orgrsc.org The ability to synthesize enantiopure substituted cyclopentylamines using this compound makes it a key intermediate in the total synthesis of these complex molecules. beilstein-journals.orgrsc.org

For instance, the synthesis of cyclopentanoid natural products often requires the precise installation of functional groups and stereocenters on a five-membered ring. rsc.org The addition of complex, functionalized organometallic reagents to this compound can establish a key stereocenter and introduce a significant portion of the target natural product's carbon skeleton in a single step. Subsequent functional group manipulation and cyclization can then complete the synthesis. This approach has been pivotal in the synthesis of various natural products, where control of stereochemistry is paramount. beilstein-journals.orgnih.gov The amine derivatives obtained after cleaving the auxiliary can be transformed into a range of enantioenriched nitrogen-containing heterocycles, including natural alkaloids. beilstein-journals.org

Development of Novel Synthetic Strategies Leveraging Imine Reactivity

The predictable reactivity of the C=N bond in N-tert-butanesulfinyl imines has spurred the development of novel synthetic methodologies. rsc.org The imine acts as a versatile electrophile, participating in a wide range of carbon-carbon and carbon-heteroatom bond-forming reactions. beilstein-journals.org Researchers have explored tandem reactions where an initial stereoselective addition to the imine triggers a cascade of subsequent transformations, rapidly building molecular complexity from simple starting materials.

One such strategy is transimination, where the N-tert-butanesulfinyl group can be exchanged, followed by an intramolecular cyclization, demonstrating the dynamic nature of the imine bond. rsc.org Furthermore, radical additions to imines have been developed, providing alternative pathways to construct complex amino compounds. researchgate.net

Dynamic kinetic resolution (DKR) is a powerful strategy for converting a racemic mixture entirely into a single, enantiomerically pure product, thereby overcoming the 50% theoretical yield limit of a classical kinetic resolution. nih.gov This process combines a rapid, reversible racemization of the starting material with a slower, irreversible, and highly enantioselective reaction. nih.govyoutube.com

In the context of imine chemistry, a DKR process could be applied to a racemic chiral ketone before it is converted to an imine, or to a system where a cyclic iminium ion is in equilibrium. A highlight in this field is the use of a cyclic iminium ion racemization to achieve a dynamic kinetic resolution in an enantioselective cyclization, a process directly relevant to the reactivity of cyclic imines. nih.gov While a direct, widely cited DKR using this compound itself is less common, the principle is highly applicable. A hypothetical DKR could involve the enantioselective reduction or addition of a nucleophile to the imine, coupled with an in-situ racemization of the imine's chiral center (the sulfur atom) or, more likely, racemization of a chiral center adjacent to the imine. This approach allows the less reactive enantiomer to continuously convert into the more reactive one, ultimately funneling the entire racemic starting material into a single chiral product with high yield and enantiomeric excess. nih.govyoutube.com

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